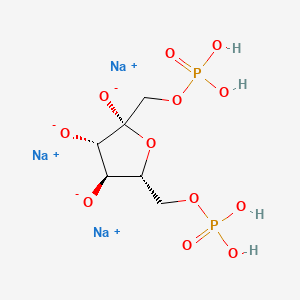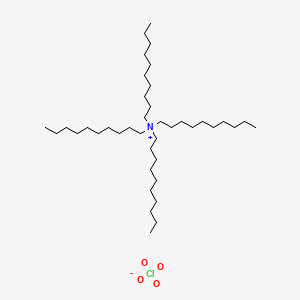
Tetrakis(decyl)ammonium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(decyl)ammonium perchlorate: is a quaternary ammonium salt with the molecular formula C40H84NClO4 . It is known for its surfactant properties and is used in various chemical and industrial applications. The compound consists of a central nitrogen atom bonded to four decyl groups and a perchlorate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Quaternization Reaction: The synthesis of tetrakis(decyl)ammonium perchlorate typically involves the quaternization of decylamine with decyl bromide to form tetrakis(decyl)ammonium bromide.
Reaction Conditions: The quaternization reaction is usually carried out in an organic solvent such as acetonitrile or ethanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Major Products:
Scientific Research Applications
Chemistry:
Phase Transfer Catalysis: Tetrakis(decyl)ammonium perchlorate is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between immiscible phases.
Surfactant: It acts as a surfactant in the preparation of emulsions and dispersions.
Biology and Medicine:
Antimicrobial Agent: The compound exhibits antimicrobial properties and is studied for its potential use in disinfectants and antiseptics.
Drug Delivery: It is explored as a component in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.
Industry:
Mechanism of Action
Molecular Targets and Pathways: Tetrakis(decyl)ammonium perchlorate exerts its effects primarily through its surfactant properties. It interacts with lipid membranes, disrupting their structure and increasing permeability. This mechanism is particularly relevant in its antimicrobial action, where it disrupts the cell membranes of microorganisms, leading to cell lysis and death .
Comparison with Similar Compounds
Tetrakis(decyl)ammonium bromide: Similar in structure but contains a bromide anion instead of perchlorate.
Tetrakis(decyl)ammonium chloride: Contains a chloride anion and is used in similar applications as a surfactant and phase transfer catalyst.
Uniqueness: Tetrakis(decyl)ammonium perchlorate is unique due to the presence of the perchlorate anion, which imparts distinct chemical properties such as higher oxidative stability and different solubility characteristics compared to its bromide and chloride counterparts .
Properties
CAS No. |
62207-11-8 |
|---|---|
Molecular Formula |
C40H84ClNO4 |
Molecular Weight |
678.5 g/mol |
IUPAC Name |
tetrakis-decylazanium;perchlorate |
InChI |
InChI=1S/C40H84N.ClHO4/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3,4)5/h5-40H2,1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SNXODLMVYXNJSH-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
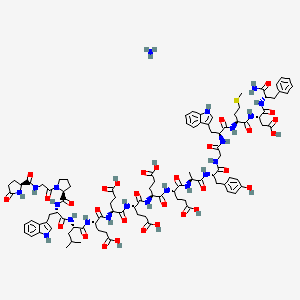
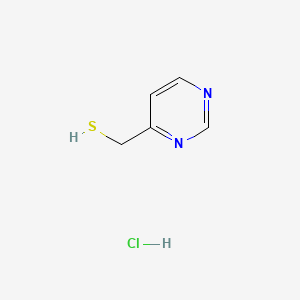
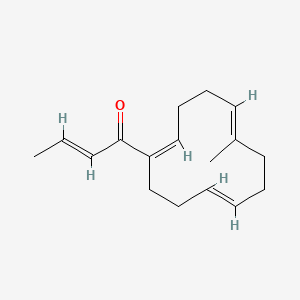
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
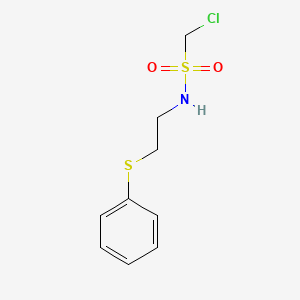
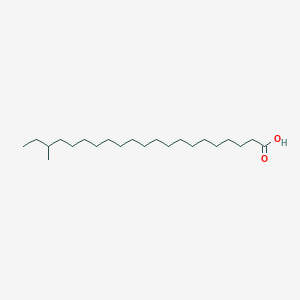
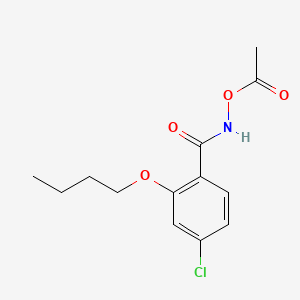
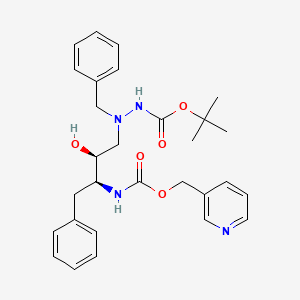
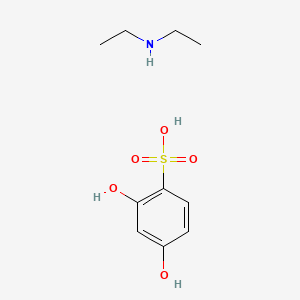
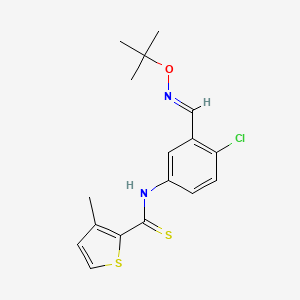

![2-Methyl-3-(1,7,7-trimethylbicyclo[2.2.1]hept-2-EN-2-YL)propyl acetate](/img/structure/B12693272.png)
